Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique spirocyclic structure, which imparts rigidity and distinct chemical properties. The compound has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can influence the binding affinity and specificity of the compound to its targets. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-amino-5-(aminomethyl)spiro[2.3]hexane-carboxylic acid: A conformationally rigid analogue of lysine.
Comparison: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to its analogues, it offers a different balance of rigidity and flexibility, making it suitable for various applications in research and development .
Properties
Molecular Formula |
C9H16ClNO2 |
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Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(7)3-6(10)4-9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
ABBHJZKGIJZHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)N.Cl |
Origin of Product |
United States |
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